molecular formula C17H14BrN3O2S B11632933 3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11632933
M. Wt: 404.3 g/mol
InChI Key: IOPFEDYMVREMJX-DNTJNYDQSA-N
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Description

3-{[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines a brominated phenyl group, a hydroxyl group, and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps:

    Formation of the Benzothienopyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzothienopyrimidinone core.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Condensation Reaction: The final step involves the condensation of the brominated and hydroxylated phenyl group with the benzothienopyrimidinone core, typically using a suitable aldehyde and a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bond in the methylene group can be reduced to a single bond.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or saturated compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, this compound may be used to study the effects of brominated and hydroxylated aromatic compounds on biological systems, including their potential as enzyme inhibitors or activators.

Medicine

The unique structure of this compound makes it a candidate for drug development, particularly in the search for new treatments for diseases where brominated phenyl groups have shown efficacy.

Industry

In industrial applications, this compound could be used in the development of new polymers or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-{[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups may play a crucial role in binding to these targets, while the tetrahydrobenzothienopyrimidinone core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 3-{[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The presence of the bromine atom and the specific positioning of the hydroxyl group in 3-{[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE distinguishes it from similar compounds. These functional groups may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14BrN3O2S/c18-12-7-10(5-6-13(12)22)8-20-21-9-19-16-15(17(21)23)11-3-1-2-4-14(11)24-16/h5-9,22H,1-4H2/b20-8+

InChI Key

IOPFEDYMVREMJX-DNTJNYDQSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=C(C=C4)O)Br

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=C(C=C4)O)Br

Origin of Product

United States

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